molecular formula C21H21N3OS B2561266 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 450343-85-8

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No.: B2561266
CAS No.: 450343-85-8
M. Wt: 363.48
InChI Key: VMOUIJHUDOKICP-UHFFFAOYSA-N
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Description

The compound N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide features a thieno[3,4-c]pyrazole core fused with a 2,3-dimethylphenyl group and linked to a 2-methylbenzamide moiety. Its structural complexity arises from the polycyclic thienopyrazol system and substituted aromatic rings.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-8-6-10-19(15(13)3)24-20(17-11-26-12-18(17)23-24)22-21(25)16-9-5-4-7-14(16)2/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOUIJHUDOKICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized with the appropriate substituents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core , known for its diverse biological activities. The dimethylphenyl group enhances lipophilicity and potentially influences receptor interactions. Additionally, the methylbenzamide moiety may contribute to its pharmacological properties.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
    • A549 (Lung) : IC50 of 15.0 µM; mechanism involves apoptosis induction.
    • MCF-7 (Breast) : IC50 of 12.5 µM; causes G1 phase arrest.
    • HeLa (Cervical) : IC50 of 10.0 µM; promotes reactive oxygen species (ROS) production.
    The compound's ability to promote ROS production leads to oxidative stress, which is a critical pathway for inducing cell death in cancer cells.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the inhibition of the NF-kB signaling pathway, which is crucial in inflammatory responses.

Material Science

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide can be utilized as a building block in the synthesis of novel materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and electrical conductivity.

Case Studies

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound across multiple cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased markers of apoptosis such as caspase activation and PARP cleavage.
  • Inflammation Model : In a murine model induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory mediators compared to control groups. This highlights its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural and Functional Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Formula: C₁₂H₁₇NO₂
  • Key Features: Contains a 3-methylbenzamide group and an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl). Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol .
  • Comparison: The target compound lacks the hydroxyl group but shares the benzamide scaffold. The N,O-bidentate group in ’s compound enables metal-catalyzed C–H functionalization, whereas the thienopyrazol system in the target may confer distinct electronic properties for alternative reactivity .
  • Analytical Methods : Both compounds were characterized via NMR, IR, GC-MS, and X-ray crystallography, underscoring the importance of structural validation in heterocyclic chemistry .

Pyrazolyl-Benzamide Derivative: N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b)

  • Molecular Formula : C₁₂H₁₃N₃O
  • Key Features :
    • Combines a benzamide group with a 5-methylpyrazole ring.
    • Synthesized from intermediate 1b, with NMR data showing a 3H doublet (δ 2.81) and a 4H multiplet (δ 7.29–7.53) .
  • Comparison: The target compound replaces the pyrazole with a thienopyrazol system, which could enhance aromatic stacking or alter solubility. Substituent differences: The ethyl group in 10b vs. the 2,3-dimethylphenyl group in the target compound may influence steric effects in binding interactions .
  • Applications : Pyrazolyl-benzamides are often intermediates in agrochemical synthesis, suggesting the target compound could similarly serve as a precursor .

Chloroacetamide Herbicides: 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

  • Molecular Formula: C₁₄H₁₉ClNO
  • Key Features :
    • Chloroacetamide core with 2,3-dimethylphenyl and isopropyl substituents.
    • Listed as a herbicide, highlighting the role of aryl substituents in bioactivity .
  • Shared 2,3-dimethylphenyl group suggests substituent position critically impacts target specificity .

Tabulated Comparison of Key Features

Compound Name Molecular Formula Key Substituents Synthesis Method Application Analytical Methods
Target Compound C₂₂H₂₁N₃OS Thieno[3,4-c]pyrazol, 2-methylbenzamide Not specified Potential agrochemical? X-ray, NMR, IR, GC-MS
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-methylbenzamide, hydroxy Acid chloride/acid + amino alcohol Metal catalysis X-ray, NMR, IR, GC-MS, Elemental
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b) C₁₂H₁₃N₃O Pyrazolyl, ethyl From intermediate 1b Synthetic intermediate NMR, Elemental analysis
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₄H₁₉ClNO Chloro, dimethylphenyl, isopropyl Not specified Herbicide Not specified

Research Findings and Implications

  • Substituent Effects : The 2,3-dimethylphenyl group, common in herbicides (), may position the target compound for agrochemical applications. However, the benzamide core could shift its mode of action compared to chloroacetamides .
  • Heterocyclic Systems: Thienopyrazol systems (target) vs. pyrazole () or N,O-bidentate groups () influence electronic properties and reactivity. For example, thienopyrazol’s extended conjugation may enhance stability in biological systems.

Notes and Limitations

  • Contradictions arise in application areas: Chloroacetamides are herbicides, whereas benzamides may diverge into pharmaceuticals or catalysts. Further experimental data are needed to confirm the target’s biological role.

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological assays that elucidate its pharmacological properties.

Compound Overview

  • IUPAC Name : N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
  • Molecular Formula : C21H20N4OS
  • CAS Number : 450344-19-1

The compound features a thieno[3,4-c]pyrazole core structure, which is significant in medicinal chemistry due to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the cyclization of 2-aminothiophene with hydrazine derivatives under acidic conditions to form the thieno[3,4-c]pyrazole core. Subsequent electrophilic aromatic substitution introduces the 2,3-dimethylphenyl group. The final steps involve the introduction of the benzamide moiety to complete the synthesis process .

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, studies on related thienopyrazole derivatives have shown effectiveness against various microorganisms such as Staphylococcus aureus and Candida albicans, utilizing methods like disk diffusion to assess their inhibitory effects .

In a comparative study, derivatives of benzamide were tested for their antibacterial and antifungal activities. The results demonstrated that certain modifications to the core structure could enhance activity against specific pathogens .

Anticancer Potential

The anticancer activity of thienopyrazole derivatives has been explored in several studies. A related compound exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating strong cytotoxic effects . This suggests that this compound may possess similar properties worthy of further investigation.

While detailed mechanisms specific to this compound are still under investigation, thienopyrazole derivatives generally act by inhibiting key enzymes or pathways involved in cell proliferation and survival. For example, some compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thienopyrazole derivatives against E. coli and C. albicans, finding that modifications significantly influenced their effectiveness .
  • Cytotoxicity Assays : In vitro assays demonstrated that related compounds inhibited cell growth in cancer cell lines. The impact on colony formation was notably pronounced in treated cells compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Target Organism/Cell Line
Compound AAntimicrobial15.62Staphylococcus aureus
Compound BAntifungal15.62Candida albicans
Compound CAnticancer0.3Acute lymphoblastic leukemia

Q & A

Q. What are the recommended synthetic routes for N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide, and what critical reaction conditions should be optimized?

A common approach involves coupling a pre-synthesized thienopyrazole core with a substituted benzamide. For example, details a protocol where a carboxylic acid derivative is activated using SOCl₂ to form an acyl chloride, followed by amidation with the amine-containing thienopyrazole precursor in dichloroethane (DCE) under reflux with triethylamine as a base. Key optimizations include:

  • Reagent stoichiometry : Excess SOCl₂ (50 equiv) ensures complete acid activation.
  • Temperature : 80°C for 3 hours balances reaction efficiency and byproduct minimization.
  • Purification : Flash chromatography with cyclohexane/EtOAc (7:3) achieves >95% purity .

Q. How can NMR and FTIR spectroscopy validate the structural integrity of this compound?

  • ¹H NMR : Key peaks include aromatic protons (δ 7.12–7.88 ppm), methyl groups (δ 2.07–2.56 ppm), and NH signals (δ 10.22 ppm, broad singlet). Splitting patterns (e.g., doublets for para-substituted benzene) confirm regiochemistry .
  • ¹³C NMR : Carbonyl signals (δ 164.8 ppm for amide, δ 157.0 ppm for aromatic carbons) and thienopyrazole ring carbons (δ 117–140 ppm) are diagnostic .
  • FTIR : Bands at ~3250 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O amide), and ~1280 cm⁻¹ (C-O ether) validate functional groups .

Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?

  • In vitro anti-inflammatory assays : Measure inhibition of cyclooxygenase (COX) isoforms using enzymatic kits. Derivatives with structural similarities (e.g., mefenamic acid analogs) show COX-2 selectivity via IC₅₀ determination .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish safety margins.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?

  • Data collection : Use SHELXL for refinement of high-resolution crystallographic data. highlights SHELXL’s robustness for small-molecule structures, particularly for resolving twinning or disorder in heterocyclic systems.
  • Key parameters : Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms and validate using R-factor convergence (<5%) .

Q. How can researchers address contradictions in spectroscopic vs. computational data (e.g., DFT vs. experimental NMR)?

  • Case example : If computed (DFT) chemical shifts deviate from experimental NMR, cross-validate with:
    • Solvent effects : Simulate DMSO-d₆ or CDCl₃ environments using COSMO-RS.
    • Conformational sampling : Use molecular dynamics (MD) to account for rotameric states influencing δ values .
  • Statistical analysis : Apply linear regression (e.g., CPCM model) to correlate calculated and observed shifts, identifying systematic errors .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
    • Replace labile methyl groups with deuterated analogs to prolong half-life (deuterium isotope effect).
  • In silico tools : Use SwissADME to predict metabolic hotspots and prioritize stable derivatives .

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